5-Deazariboflavin

描述

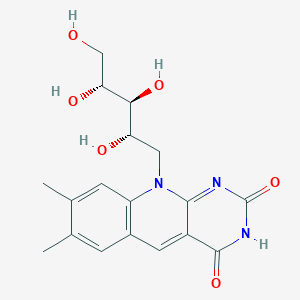

5-Deazariboflavin: is a synthetic analog of naturally occurring flavins, such as riboflavin, flavin mononucleotide, and flavin adenine dinucleotide. It is characterized by the replacement of the nitrogen atom at the N5 position of the isoalloxazine ring with a carbon atom, resulting in a unique structure that significantly alters its electrochemical and photochemical properties . This compound is frequently used as a replacement coenzyme in various flavoproteins to study and manipulate their reaction mechanisms .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Deazariboflavin typically involves the following steps:

Formation of the Isoalloxazine Ring: The synthesis begins with the formation of the isoalloxazine ring system. This can be achieved through the condensation of appropriate aromatic amines with glyoxal and urea under acidic conditions.

Introduction of the Deaza Modification: The key step involves the replacement of the nitrogen atom at the N5 position with a carbon atom.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as chromatography to obtain the desired product in large quantities .

化学反应分析

Types of Reactions: 5-Deazariboflavin undergoes several types of chemical reactions, including:

Oxidation: It can participate in oxidation reactions, where it acts as an electron acceptor.

Reduction: It can also undergo reduction reactions, serving as an electron donor.

Common Reagents and Conditions:

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions are typically carried out under mild conditions to prevent degradation of the compound.

Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized forms of this compound, while reduction reactions can produce reduced forms with different degrees of hydrogenation .

科学研究应用

Chemical Properties and Structure

5-Deazariboflavin is structurally similar to riboflavin, with the chemical formula . The primary distinction lies in the replacement of the nitrogen atom at the N5 position with a carbon atom, which alters its electrochemical and photochemical properties. This modification allows it to serve as a cofactor in various enzymatic reactions, making it a valuable tool in biochemical research.

Cofactor in Enzymatic Reactions

5-DRF functions as a cofactor for several flavoenzymes, facilitating important biochemical processes:

- Flavoproteins : It can replace riboflavin in flavoproteins, maintaining catalytic activity comparable to natural flavins. This property is crucial for studying enzymatic mechanisms and pathways .

- Photolyases : In DNA repair mechanisms, 5-DRF enhances the activity of photolyases, which are essential for repairing UV-induced DNA damage. Its role as a second chromophore alongside FAD allows for efficient energy transfer during photoreactivation processes .

Redox Reactions

5-DRF participates in various metabolic pathways involving redox reactions. Its ability to undergo reversible reduction makes it a versatile cofactor for electron transfer processes, contributing to cellular metabolism and energy production .

Cancer Research

Recent studies have highlighted the potential of 5-deazaflavins (derivatives of 5-DRF) as anticancer agents. These compounds have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7, with some derivatives showing IC50 values in the nanomolar range. Their mechanism of action involves stabilizing and activating p53, a critical tumor suppressor protein .

Antimicrobial and Antimalarial Activities

Research indicates that 5-deazaflavins exhibit broad bioactivity, including antimicrobial and antimalarial properties. Their strong oxidizing power allows them to act against various pathogens, making them candidates for developing new therapeutic agents .

Case Study 1: Antitumor Activity

A series of 5-deazaflavin derivatives were synthesized and screened for their antitumor activity against different cell lines. The incorporation of specific functional groups significantly enhanced their antiproliferative potency. For instance, derivatives with hydrazino or ethanolamine moieties showed remarkable activity against MCF-7 cells .

Case Study 2: Photochemical Applications

In photochemical studies, 5-DRF has been utilized to explore the dynamics of electron transfer processes under physiological conditions. Laser-flash photolysis experiments revealed absolute rate constants for quenching the triplet excited state of 5-DRF by amines, providing insights into its potential applications in photochemistry .

作用机制

The mechanism of action of 5-Deazariboflavin involves its role as a coenzyme in flavoproteins. It participates in electron transfer reactions by accepting or donating electrons, depending on the specific reaction conditions. The replacement of the nitrogen atom at the N5 position with a carbon atom significantly alters its redox properties, making it a unique tool for studying the mechanisms of flavoprotein-catalyzed reactions .

Molecular Targets and Pathways: this compound primarily targets flavoproteins, which are enzymes that contain flavin cofactors. It interacts with the active sites of these enzymes, modulating their catalytic activities and influencing various biochemical pathways .

相似化合物的比较

Riboflavin: A naturally occurring flavin that serves as a coenzyme in various biological reactions.

Flavin Mononucleotide: A derivative of riboflavin that acts as a coenzyme in redox reactions.

Flavin Adenine Dinucleotide: Another derivative of riboflavin that plays a crucial role in cellular respiration and energy production.

Uniqueness of 5-Deazariboflavin: The primary distinction of this compound lies in the replacement of the nitrogen atom at the N5 position with a carbon atom. This modification significantly alters its electrochemical and photochemical properties, making it a valuable tool for studying the mechanisms of flavoprotein-catalyzed reactions. Unlike natural flavins, this compound is less stable in its radical form, which provides unique insights into the electron transfer processes in flavoproteins .

生物活性

5-Deazariboflavin (5-DRF) is a synthetic analog of riboflavin (vitamin B2) and has garnered attention for its unique biological activities, particularly in enzymatic processes involving flavins. This article explores the biological activity of 5-DRF, focusing on its role as a cofactor in various enzymatic reactions, its interaction with light, and its potential applications in biotechnology and medicine.

Chemical Structure and Properties

This compound is structurally similar to riboflavin but lacks the ribityl side chain, which significantly alters its biochemical behavior. The chemical formula for 5-DRF is C_13H_10N_4O_4, and it exists primarily in a reduced form known as this compound mononucleotide (5-DRFMN) when phosphorylated.

Role as a Cofactor

This compound serves as a cofactor for various flavoenzymes, which are crucial for numerous biological reactions. Some key aspects include:

- Flavoproteins : 5-DRF can replace riboflavin in flavoproteins, allowing these enzymes to catalyze reactions that typically require flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors. Studies have shown that 5-DRF maintains catalytic activity comparable to that of natural flavins in certain enzymatic reactions .

- Photoreactivation : In DNA photolyases, 5-DRF acts as a second chromophore alongside FAD. It enhances the efficiency of photoreactivation processes that repair UV-induced DNA damage by transferring energy absorbed from light to FADH−, facilitating the repair mechanism .

Enzymatic Reactions

Research indicates that 5-DRF is involved in several critical enzymatic pathways:

- DNA Repair : As mentioned, 5-DRF enhances the activity of photolyases, which are essential for repairing UV-induced DNA damage. The presence of 5-DRF significantly increases the rate of photoreactivation under low-light conditions .

- Redox Reactions : 5-DRF participates in redox reactions within various metabolic pathways. Its ability to undergo reversible reduction makes it a versatile cofactor in electron transfer processes .

Case Studies

Several studies have illustrated the biological activity of 5-DRF:

- Study on Chlamydomonas reinhardtii : A study demonstrated that mutants deficient in FO (a derivative of 5-DRF) exhibited reduced photoreactivation efficiency. This highlighted the crucial role of 5-DRF in enhancing DNA repair mechanisms under UV stress conditions .

- Endosymbiotic Bacteria : Research involving Mucoromycota revealed that endosymbiotic bacteria produce deazaflavin metabolites, including derivatives of 5-DRF, which play significant roles in primary metabolism and secondary metabolite biosynthesis .

Comparative Analysis of Biological Activities

属性

IUPAC Name |

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pyrimido[4,5-b]quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6/c1-8-3-10-5-11-16(19-18(27)20-17(11)26)21(12(10)4-9(8)2)6-13(23)15(25)14(24)7-22/h3-5,13-15,22-25H,6-7H2,1-2H3,(H,20,26,27)/t13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHELUUHUHSGXOC-ZNMIVQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941025 | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19342-73-5 | |

| Record name | 5-Deazariboflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。